2-Cyclobutyl-2-ethoxyethanamine;hydrochloride

Description

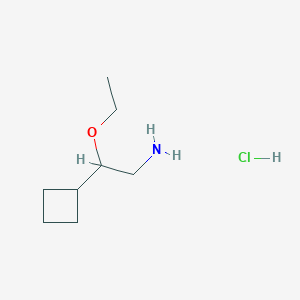

2-Cyclobutyl-2-ethoxyethanamine hydrochloride is a cycloalkyl-substituted ethylamine derivative with a hydrochloride salt. Its structure comprises a cyclobutyl ring attached to an ethoxy-substituted ethylamine backbone. The cyclobutyl moiety introduces steric strain due to its small, non-planar ring system, which may enhance reactivity and influence binding interactions in pharmaceutical contexts. The ethoxy group contributes to solubility and electronic effects, while the hydrochloride salt improves stability and bioavailability.

Properties

IUPAC Name |

2-cyclobutyl-2-ethoxyethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-2-10-8(6-9)7-4-3-5-7;/h7-8H,2-6,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABMOIAFVPZFIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN)C1CCC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Cyclobutyl-2-ethoxyethanamine;hydrochloride typically involves multiple steps, starting with the preparation of the cyclobutyl ring and the ethoxyethanamine group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.

Chemical Reactions Analysis

2-Cyclobutyl-2-ethoxyethanamine;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the cyclobutyl ring or the ethoxyethanamine group.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications, particularly in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a valuable tool for studying biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-2-ethoxyethanamine;hydrochloride involves its interaction with specific molecular targets in the body. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

2-Cyclohexylethylamine Hydrochloride

- Structure : Features a cyclohexyl group instead of cyclobutyl and lacks the ethoxy substituent.

- Properties : The larger cyclohexane ring reduces steric strain compared to cyclobutyl, increasing lipophilicity. This may enhance membrane permeability but reduce metabolic clearance rates.

- Applications : Used in peptide synthesis and as a building block for bioactive molecules. Its stability and lipophilicity make it suitable for central nervous system (CNS) targeting .

2-(Cyclopentyloxy)ethylamine Hydrochloride

- Structure : Contains a cyclopentyloxy group (-O-cyclopentyl) instead of ethoxy.

- Cyclopentane’s moderate ring strain balances reactivity and stability.

- Applications : Explored in antiviral and anti-inflammatory drug candidates. The ether linkage may facilitate hydrogen bonding with biological targets .

2-Cyclobutyl-1-phenylethanamine Hydrochloride

- Structure : Substitutes the ethoxy group with a phenyl ring.

- Properties: The aromatic phenyl group introduces π-π stacking capabilities, enhancing binding to hydrophobic enzyme pockets.

- Applications : Investigated in neurological disorders due to structural similarity to psychoactive arylcyclohexylamines (e.g., ketamine derivatives) .

2-(1-Adamantyl)ethanamine Hydrochloride

- Structure : Replaces cyclobutyl with a bulky adamantane moiety.

- Properties : Adamantane’s rigidity and hydrophobicity significantly increase metabolic stability and membrane penetration. However, steric hindrance may limit binding to certain targets.

- Applications : Used in antiviral drugs (e.g., adamantane derivatives for influenza) and CNS agents due to prolonged half-life .

2-(Cyclobutylmethoxy)ethan-1-amine Hydrochloride

- Structure : Differs by a cyclobutylmethoxy (-O-CH2-cyclobutyl) group instead of ethoxy.

- Properties : The additional methylene spacer lengthens the substituent, altering steric and electronic interactions. This may enhance receptor affinity in enzyme inhibitors.

- Applications : Highlighted as a versatile intermediate in drug discovery, particularly for oncology and infectious diseases .

Structural and Functional Analysis

Impact of Cycloalkyl Substituents

- Cyclobutyl : High ring strain increases reactivity; ideal for covalent inhibitor design.

- Cyclohexyl : Low strain enhances stability; suited for passive diffusion.

- Adamantyl : Extreme rigidity improves pharmacokinetics but may reduce synthetic accessibility.

Role of Substituents

- Ethoxy (-OCH2CH3) : Balances solubility and lipophilicity; metabolically stable compared to smaller alkoxy groups.

- Phenyl : Enhances hydrophobic interactions but reduces solubility.

- Cyclopentyloxy : Combines polarity with moderate steric effects for targeted binding.

Pharmacological Implications

- Target Selectivity : Cyclobutyl derivatives may show selectivity for strained enzyme active sites (e.g., kinases).

- Metabolic Stability : Adamantyl and cyclohexyl groups resist oxidative metabolism, prolonging half-life.

Biological Activity

Introduction

2-Cyclobutyl-2-ethoxyethanamine;hydrochloride is a chemical compound that has gained attention in various scientific fields due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a cyclobutyl ring and an ethoxyethanamine group. Its IUPAC name is this compound, and its molecular formula is . The structure can be represented as follows:

The biological activity of this compound primarily revolves around its interaction with specific molecular targets in biological systems. The compound is believed to modulate various biochemical pathways through the following mechanisms:

- Receptor Binding : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive functions.

- Enzyme Modulation : The compound can affect enzyme activities that are crucial for metabolic processes, potentially leading to altered physiological responses.

- Cellular Effects : By modulating ion channels or transporters, it could impact cellular excitability and neurotransmission.

Potential Therapeutic Effects

Research indicates that this compound may have several therapeutic applications:

- Neuropharmacology : Studies suggest that it could exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

- Anti-inflammatory Properties : Preliminary investigations indicate potential anti-inflammatory effects, which could be beneficial in conditions like arthritis or other inflammatory disorders.

Case Studies and Research Findings

-

Neuroprotective Studies :

- In vitro studies demonstrated that this compound can protect neuronal cells from oxidative stress-induced apoptosis. This suggests its potential use in neurodegenerative disease models.

-

Anti-inflammatory Activity :

- A study published in a peer-reviewed journal showed that the compound reduced pro-inflammatory cytokine levels in macrophages, indicating its role in modulating immune responses.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Cyclobutyl-2-ethoxyethanamine;HCl | Cyclobutyl + Ethoxy | Neuroprotective, Anti-inflammatory |

| Cyclobutylamine | Cyclobutyl | Mild psychoactive effects |

| Ethoxyethanamine | Ethoxy + Amine | Limited biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.